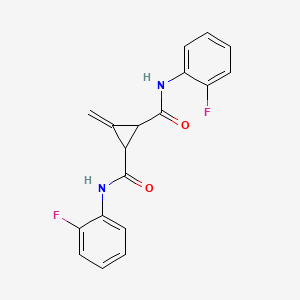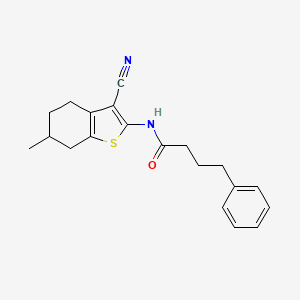![molecular formula C15H9N3O B15351130 3-[(2-Oxoindol-3-yl)amino]benzonitrile](/img/structure/B15351130.png)
3-[(2-Oxoindol-3-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Oxoindol-3-yl)amino]benzonitrile is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a benzonitrile group attached to an oxoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Oxoindol-3-yl)amino]benzonitrile typically involves the reaction of 2-oxoindole with an appropriate amine under specific conditions. One common method is the condensation reaction between 2-oxoindole and 3-aminobenzonitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Oxoindol-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-[(2-Oxoindol-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
3-[(2-Oxoindol-3-yl)amino]benzonitrile can be compared to other indole derivatives such as indomethacin and tryptophan. While these compounds share structural similarities, this compound is unique in its specific functional groups and potential applications. The presence of the benzonitrile group, for instance, imparts distinct chemical properties and reactivity compared to other indole derivatives.
Comparison with Similar Compounds
Indomethacin
Tryptophan
Violacein
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H9N3O |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-[(2-oxo-1H-indol-3-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-10-4-3-5-11(8-10)17-14-12-6-1-2-7-13(12)18-15(14)19/h1-8H,(H,17,18,19) |
InChI Key |
IJVSKXDEYRTYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC(=C3)C#N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-4-[(4-chlorophenyl)methyl]benzene](/img/structure/B15351055.png)
![4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione](/img/structure/B15351061.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15351079.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15351096.png)


![4-{2-[(5-Bromofuran-2-yl)carbonyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B15351115.png)

![N-{3-[(1E)-1-(2-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B15351120.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15351126.png)
![2,3-Dioxa-5-azabicyclo[2.2.2]octa-5,7-diene-8-carboxylic acid](/img/structure/B15351138.png)
